molecular formula C6H12ClF2NO B2393767 (4,4-Difluorooxan-3-yl)methanamine;hydrochloride CAS No. 2361727-26-4

(4,4-Difluorooxan-3-yl)methanamine;hydrochloride

Cat. No.: B2393767
CAS No.: 2361727-26-4
M. Wt: 187.61
InChI Key: CQWSCOFFJWRQPQ-UHFFFAOYSA-N
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Description

(4,4-Difluorooxan-3-yl)methanamine hydrochloride is a fluorinated tetrahydropyran (oxane) derivative with a methanamine group at the 3-position and two fluorine atoms at the 4,4-positions of the oxane ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

(4,4-difluorooxan-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)1-2-10-4-5(6)3-9;/h5H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWSCOFFJWRQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361727-26-4
Record name (4,4-difluorooxan-3-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Difluorooxan-3-yl)methanamine;hydrochloride typically involves the introduction of difluoromethyl groups into the oxane ring. One common method involves the reaction of oxane derivatives with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction . The final product is then purified and converted to its hydrochloride salt form for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxan-3-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The difluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

(4,4-Difluorooxan-3-yl)methanamine;hydrochloride is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its structural features may allow it to interact with various biological targets, modulating enzyme activity or receptor function.

Research indicates that the difluoromethyl groups enhance the compound's lipophilicity and permeability, facilitating effective interactions with biological membranes. This property is crucial for developing new therapeutic agents targeting specific diseases.

Organic Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various fields.

Material Science

In material science, this compound is explored for developing advanced materials with unique properties. Its chemical characteristics can be leveraged to create polymers and coatings that exhibit enhanced performance in specific applications.

Biological Research

The compound is studied for its interactions with biomolecules, contributing to our understanding of cellular processes and signaling pathways. This research can lead to insights into disease mechanisms and the development of targeted therapies.

Mechanism of Action

The mechanism of action of (4,4-Difluorooxan-3-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity and permeability, allowing it to interact more effectively with biological membranes and proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aliphatic Rings

Compound : 4,4-Difluoro-1-methylcyclohexan-1-amine hydrochloride ()

  • Structure : Cyclohexane ring with 4,4-difluoro and 1-methylamine substituents.
  • Comparison: The cyclohexane ring lacks the oxygen atom present in the oxane ring of the target compound, reducing polarity and hydrogen-bonding capacity.
  • Applications : Fluorinated cyclohexylamines are often explored in drug design for improved pharmacokinetics .

Methanamine Derivatives with Heterocyclic Substituents

Compound : Furan-2-yl methanamine hydrochloride (2m, )

  • Structure : Methanamine group attached to a furan ring.
  • Comparison :
    • The furan oxygen creates an electron-rich aromatic system, contrasting with the saturated oxane ring in the target compound.
    • 1H NMR shifts (DMSO-d6: δ 8.26–8.14 ppm for NH3+) indicate strong deshielding due to the aromatic furan ring, whereas the oxane ring’s oxygen may cause moderate shifts .
  • Applications : Furan-based methanamines are used in agrochemicals and pharmaceuticals due to their reactivity .

Boronate-Containing Methanamine Derivatives

Compound : [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f, )

  • Structure : Aryl methanamine with a boronate ester and fluorine substituent.
  • Comparison: The boronate group introduces unique reactivity (e.g., Suzuki coupling), absent in the target compound.
  • Applications : Boronate-containing amines are intermediates in cross-coupling reactions for drug synthesis .

Aromatic Methanamine Hydrochlorides

Compound : Dopamine hydrochloride ()

  • Structure : Phenethylamine with hydroxyl groups on the aromatic ring.
  • Hydrochloride salts of both compounds improve water solubility, but dopamine’s catechol group introduces oxidative instability .
  • Applications : Dopamine is a neurotransmitter; fluorinated analogs like the target compound may target central nervous system disorders.

Complex Heterocyclic Methanamines

Compound : [3-(4-Phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride ()

  • Structure : Dihydrooxazole fused to a biphenyl group.
  • Comparison :
    • The oxazole ring introduces nitrogen-based basicity, differing from the oxygen-dominated oxane.
    • Bulky biphenyl substituents may reduce solubility compared to the compact difluorooxane structure .
  • Applications : Such compounds are explored as kinase inhibitors or antimicrobial agents .

Comparative Data Table

Compound Core Structure Key Substituents 1H NMR Shifts (ppm) Applications
(4,4-Difluorooxan-3-yl)methanamine HCl Oxane 4,4-F, 3-methanamine Not reported Drug intermediates
4,4-Difluoro-1-methylcyclohexan-1-amine HCl Cyclohexane 4,4-F, 1-methylamine Not reported Pharmacokinetic studies
Furan-2-yl methanamine HCl Furan 2-methanamine δ 8.26–8.14 (NH3+) Agrochemicals
Dopamine HCl Phenethylamine 3,4-OH δ 6.65–6.45 (aromatic) Neurotransmitter therapy
[3-Fluoro...]methanamine (4f) Phenyl 3-F, boronate ester δ 7.70 (t, J = 6.5 Hz) Cross-coupling reagents

Research Findings and Implications

  • Fluorine Effects : The 4,4-difluoro substitution in the oxane ring likely enhances metabolic stability and lipophilicity, similar to fluorinated cyclohexanes () .
  • Solubility : The oxane oxygen may improve water solubility compared to purely aliphatic analogs, as seen in furan derivatives () .
  • Synthetic Utility : While boronate-containing amines () are used in cross-coupling, the target compound’s fluorinated ring could serve as a bioisostere in medicinal chemistry .

Biological Activity

(4,4-Difluorooxan-3-yl)methanamine;hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 2361727-26-4
  • Molecular Formula: C₇H₈ClF₂N
  • Molecular Weight: 179.59 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl groups enhance the compound's lipophilicity and permeability, facilitating effective interactions with biological membranes and proteins. This interaction can modulate enzyme activity or receptor function, leading to various biological effects depending on the target and pathway involved.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties against various pathogens.
  • Anticancer Properties: Investigations into its effects on cancer cell lines indicate possible antiproliferative effects.

Antimicrobial Activity

A study assessing the antibacterial efficacy of various compounds found that this compound demonstrated significant activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was reported at 32 mg/L, indicating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as HeLa and A549. The IC50 values were recorded at approximately 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, suggesting moderate antiproliferative activity .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 Values
AntibacterialStaphylococcus aureus32 mg/L
AnticancerHeLa226 µg/mL
AnticancerA549242.52 µg/mL

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